3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole

Description

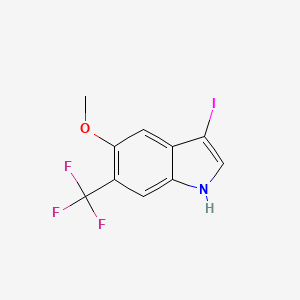

3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole (CAS: 1171918-93-6) is a halogenated indole derivative with the molecular formula C₁₀H₇F₃INO and a molecular weight of 341.07 g/mol . Its structure features:

- Iodo substituent at position 3,

- Methoxy group (-OCH₃) at position 5,

- Trifluoromethyl group (-CF₃) at position 6.

This compound is characterized by high purity (>95%) and is primarily used in research settings for applications in medicinal chemistry and materials science. Its structural uniqueness arises from the combination of electron-withdrawing (-CF₃) and electron-donating (-OCH₃) groups, which modulate electronic and steric properties .

Properties

IUPAC Name |

3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3INO/c1-16-9-2-5-7(14)4-15-8(5)3-6(9)10(11,12)13/h2-4,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATNKZPTOXCYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN2)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246210 | |

| Record name | 3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171918-93-6 | |

| Record name | 3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171918-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method includes the iodination of a methoxy-substituted indole derivative, followed by the introduction of the trifluoromethyl group through nucleophilic substitution or other suitable reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental controls are crucial due to the use of hazardous reagents and the potential for toxic by-products.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The iodine atom can be reduced to form a hydrogen-substituted indole.

Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Formation of 3-iodo-5-formyl-6-(trifluoromethyl)-1H-indole.

Reduction: Formation of 5-methoxy-6-(trifluoromethyl)-1H-indole.

Substitution: Formation of 3-amino-5-methoxy-6-(trifluoromethyl)-1H-indole.

Scientific Research Applications

Medicinal Chemistry

3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that indole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group may enhance these effects by improving bioavailability and metabolic stability .

- Antiviral Properties : Some studies suggest that similar indole compounds can inhibit viral replication, making them candidates for antiviral drug development .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The iodo group facilitates nucleophilic substitutions, allowing for the introduction of various functional groups .

- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which are essential for constructing complex molecular architectures .

Case Study 1: Anticancer Activity

A study published in MDPI explored the synthesis of polysubstituted indoles, including derivatives of this compound. The researchers found that these compounds exhibited significant cytotoxicity against breast cancer cells, suggesting their potential as anticancer agents .

Case Study 2: Synthesis of Functionalized Indoles

A recent investigation into the synthesis of highly functionalized indoles demonstrated that this compound could be effectively utilized in cross-coupling reactions to yield various substituted indoles with promising biological activities. The yields ranged from moderate to high (64–90%), indicating its utility in synthetic applications .

Mechanism of Action

The mechanism by which 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Substituent Effects on Reactivity and Bioactivity

(a) Halogen vs. Methoxy Substitution

- 5-Chloro-6-(trifluoromethyl)-1H-indole (CAS: 1186404-60-3) lacks the methoxy and iodo groups but retains the -CF₃ group.

- 3-Iodo-5-methoxy-1-methyl-1H-indole (CAS: 1005349-15-4) replaces -CF₃ with a methyl group at position 1, reducing molecular weight (287.10 vs. 341.07) and altering hydrogen-bonding capacity due to N-methylation .

(b) Bromo vs. Iodo Substitution

Structural and Functional Insights

Electronic Effects

- The -CF₃ group at position 6 is strongly electron-withdrawing, polarizing the indole ring and enhancing resistance to oxidative degradation.

- The methoxy group at position 5 donates electron density, balancing the electronic effects of -CF₃ and -I substituents .

Biological Activity

3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Iodine atom at the 3-position.

- Methoxy group at the 5-position.

- Trifluoromethyl group at the 6-position.

These substituents significantly influence its chemical reactivity and biological interactions, enhancing lipophilicity and potentially improving cell membrane permeability .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, the trifluoromethyl group is known to enhance binding affinity to certain targets, which can lead to altered enzyme activity .

- Receptor Modulation : It may also interact with receptors, influencing signal transduction pathways that are critical for cellular functions.

- Halogen Bonding : The iodine atom can participate in halogen bonding, which is essential for molecular recognition processes in biological systems.

Biological Activities

Research has demonstrated several promising biological activities for this compound:

Anticancer Activity

Studies indicate that this compound exhibits significant anticancer properties. For instance:

- In vitro assays have shown that it can inhibit cancer cell proliferation across various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary findings suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

Emerging research points towards anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- The presence of halogens at specific positions enhances biological potency.

- Substitutions at the methoxy and trifluoromethyl groups significantly affect the compound's reactivity and selectivity towards biological targets .

Case Studies

Several studies have highlighted the biological potential of this compound:

- GSK-3β Inhibition : A study demonstrated that derivatives of indoles with similar structures showed potent inhibition of GSK-3β, a target implicated in cancer and neurodegenerative diseases. The introduction of trifluoromethyl groups was associated with enhanced inhibitory activity .

- Anticancer Screening : In a comprehensive screening of various indole derivatives, compounds similar to this compound exhibited IC50 values indicating strong anticancer effects against multiple cell lines .

Q & A

Q. What synthetic methodologies are commonly employed for 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole?

- Methodological Answer : The compound can be synthesized via iodine-catalyzed electrophilic substitution, leveraging the reactivity of the indole core. For example, iodine (10 mol%) in acetonitrile at 40°C for 5 hours achieves yields up to 98% . Alternatively, copper(I)-catalyzed "click" chemistry (e.g., azide-alkyne cycloaddition) in PEG-400/DMF mixtures may be adapted for functionalization, as seen in analogous indole derivatives . Key steps include solvent selection (polar aprotic solvents like MeCN), catalyst optimization, and purification via column chromatography (70:30 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and electronic environments. For instance, ¹⁹F NMR can validate the trifluoromethyl group’s presence . Mass spectrometry (FAB-HRMS) provides molecular ion confirmation, while TLC monitors reaction progress. Cross-referencing with literature data for similar indole derivatives (e.g., 5-methoxy-1H-indol-6-ol) helps resolve ambiguities .

Q. What are the stability and storage considerations for this compound?

- Methodological Answer : The trifluoromethyl and iodo groups may confer sensitivity to light and moisture. Storage under inert atmospheres (argon/nitrogen) at –20°C in amber vials is recommended. Safety data sheets for related trifluoromethoxy-indoles highlight the need for glovebox use and avoidance of aqueous conditions .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yields?

- Methodological Answer : A factorial design approach is advised:

- Catalyst screening : Compare iodine, FeCl₃, and p-TsOH (e.g., iodine in MeCN yields 98% vs. FeCl₃ at 17% ).

- Temperature : Elevated temperatures (40–80°C) enhance reaction rates but may degrade sensitive substituents.

- Solvent polarity : MeCN outperforms DMF in iodine-catalyzed reactions due to better iodine solubility .

- Monitoring : Use TLC or in-situ NMR to identify intermediate bottlenecks.

Q. How do substituent positions (iodo, methoxy, trifluoromethyl) influence reactivity and bioactivity?

- Methodological Answer :

- Iodo at C3 : Facilitates cross-coupling (e.g., Suzuki-Miyaura) for bioconjugation. Boron-containing analogs (e.g., 2-(dioxaborolanyl)-6-(trifluoromethyl)-1H-indole) are precursors for such reactions .

- Methoxy at C5 : Electron-donating effects increase indole nucleophilicity, altering regioselectivity in electrophilic substitutions. Compare with 5-hydroxy-6-methoxyindole, where hydroxyl positioning affects enzyme inhibition .

- Trifluoromethyl at C6 : Enhances metabolic stability and lipophilicity, critical for bioavailability studies.

Q. What computational strategies predict the compound’s interactions in biological systems?

- Methodological Answer :

- Docking studies : Use software like AutoDock to model interactions with targets (e.g., kinases or GPCRs). Reference analogous indole-based antiviral agents (e.g., triazole-indole hybrids active against TMV ).

- DFT calculations : Analyze electronic effects of substituents on HOMO-LUMO gaps to predict reactivity. For example, trifluoromethyl groups reduce electron density, impacting charge-transfer interactions.

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Methodological Answer :

- Multi-technique validation : Combine NMR, X-ray crystallography (if crystals are obtainable via SHELX ), and IR to cross-verify functional groups.

- Literature benchmarking : Compare ¹³C NMR shifts with structurally similar compounds (e.g., 5-fluoro-3-iodoindole derivatives ).

- Crystallographic refinement : For ambiguous electron density regions, use SHELXL’s constraints to model disorder or partial occupancy .

Data Contradiction Analysis

Q. Discrepancies in reported yields for iodine-catalyzed syntheses: How to address them?

- Methodological Answer :

- Parameter audit : Re-examine solvent purity (anhydrous MeCN vs. technical grade), catalyst sourcing (iodine sublimed vs. commercial), and reaction scale (micro vs. bulk).

- Reproducibility : Replicate conditions from (40°C, 5 hours) and compare with alternative protocols (e.g., 80°C in yields 95% vs. 98% at 40°C ).

- Side-product analysis : Use LC-MS to identify byproducts (e.g., deiodinated species) that may skew yield calculations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.